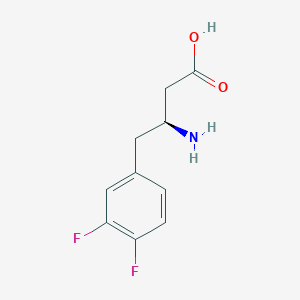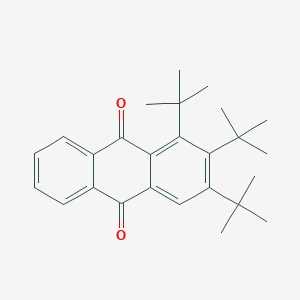
1,2,3-Tri-tert-butylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tri-tert-butylanthracene-9,10-dione is an organic compound with the molecular formula C26H32O2 and a molecular weight of 376.53 g/mol . This compound belongs to the class of anthraquinones, which are known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
The synthesis of 1,2,3-Tri-tert-butylanthracene-9,10-dione typically involves the reaction of anthracene derivatives with tert-butyl groups under specific conditions. The reaction conditions often include the use of strong acids or bases as catalysts and high temperatures to facilitate the substitution of hydrogen atoms with tert-butyl groups . Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
1,2,3-Tri-tert-butylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2,3-Tri-tert-butylanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3-Tri-tert-butylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s quinone structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound a potential candidate for anticancer and antimicrobial therapies .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Tri-tert-butylanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
Anthraquinone: The parent compound with a simpler structure and different chemical properties.
1,2,3-Tri-tert-butylanthracene: Lacks the quinone functionality, resulting in different reactivity and applications.
9,10-Anthraquinone: Another derivative with distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
116655-11-9 |
|---|---|
Molekularformel |
C26H32O2 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
1,2,3-tritert-butylanthracene-9,10-dione |
InChI |
InChI=1S/C26H32O2/c1-24(2,3)18-14-17-19(21(26(7,8)9)20(18)25(4,5)6)23(28)16-13-11-10-12-15(16)22(17)27/h10-14H,1-9H3 |
InChI-Schlüssel |
KCTNFMZECQFVNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


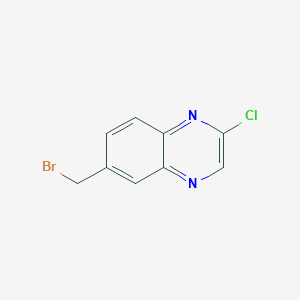
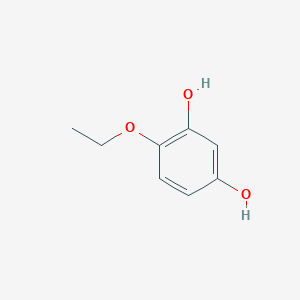
![[3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)-](/img/structure/B13136565.png)



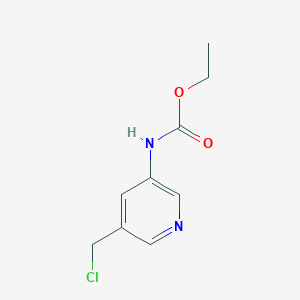
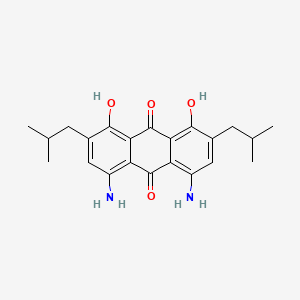


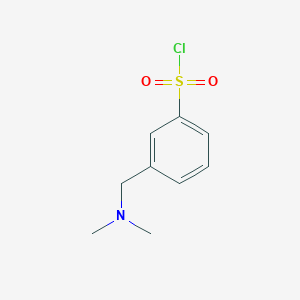
![1-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]ethan-1-one](/img/structure/B13136637.png)
